![molecular formula C21H23N3OS B12599340 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide is a complex organic compound with a molecular formula of C21H23N3OS. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and an acetamide group attached via a sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol reagent under controlled conditions.
Attachment of the Acetamide Group: The final step involves the acylation of the sulfanyl-quinazoline intermediate with isopropylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted quinazoline derivatives .
科学研究应用
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
- 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]propanoate
- 2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol
- N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
Uniqueness
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity. Its combination of an ethyl group, phenyl group, and sulfanyl-acetamide moiety makes it a versatile compound for various applications .
属性
分子式 |
C21H23N3OS |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H23N3OS/c1-4-15-10-11-18-17(12-15)21(26-13-19(25)22-14(2)3)24-20(23-18)16-8-6-5-7-9-16/h5-12,14H,4,13H2,1-3H3,(H,22,25) |
InChI 键 |
NFZXXTHMKOQZGR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


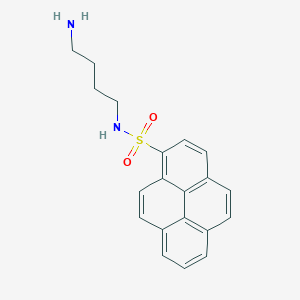
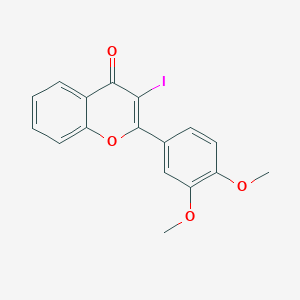
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
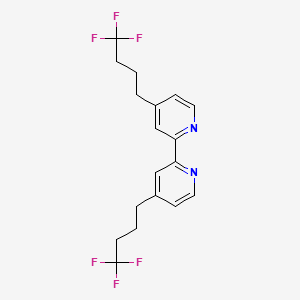
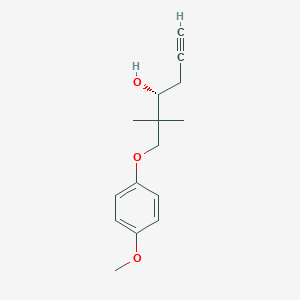
![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
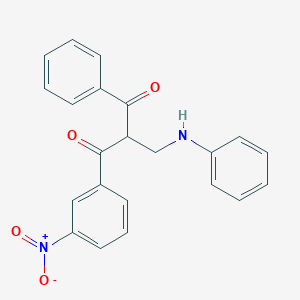
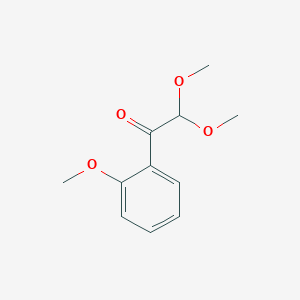
![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)
![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)
